4-Fluorobenzamidoxime

Catalog No.
S8006500
CAS No.
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzamidoxime

Product Name

4-Fluorobenzamidoxime

IUPAC Name

4-fluoro-N'-hydroxybenzenecarboximidamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

OSUPWUQRPLIJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)F

4-Fluorobenzamidoxime (CAS: 69113-32-2 for the Z-isomer; 22179-78-8 general) is a highly specialized, halogenated bifunctional building block primarily procured for the synthesis of 1,2,4-oxadiazoles and related heterocyclic scaffolds . Characterized by a para-substituted fluorine atom on a benzamidoxime core, this compound offers a unique combination of strong electronic resonance communication and minimal steric bulk [1]. In industrial and pharmaceutical procurement, it is prioritized over standard amidoximes because the fluorine atom effectively blocks metabolic degradation sites while tuning the nucleophilicity of the amidoxime moiety, making it an optimal precursor for high-yield cyclization reactions and the development of metabolically stable bioisosteres [2].

Substituting 4-fluorobenzamidoxime with unsubstituted benzamidoxime or heavier halogenated analogs (such as 4-chlorobenzamidoxime) fundamentally compromises downstream product viability [1]. Unsubstituted benzamidoximes leave the para-position of the aromatic ring vulnerable to rapid oxidative metabolism (para-hydroxylation), drastically reducing the in vivo half-life of downstream active pharmaceutical ingredients [2]. Conversely, substituting with 4-chlorobenzamidoxime or 4-bromobenzamidoxime introduces significant steric bulk and dramatically increases the lipophilicity (cLogP) of the final synthesized molecules, which often leads to poor aqueous solubility and formulation failures [3]. Furthermore, the specific electronic destabilization unique to the para-fluoro resonance effect is lost in meta-fluoro (3-fluoro) isomers, resulting in lower reactivity during critical high-temperature cyclization steps [1].

Lipophilicity Control and Formulation Compatibility

In the development of 1,2,4-oxadiazole derivatives, managing the partition coefficient (cLogP) is critical for ensuring downstream aqueous solubility. Studies comparing halogenated analogs demonstrate that utilizing 4-fluorobenzamidoxime as the precursor yields final compounds with a significantly lower cLogP (e.g., 2.6) compared to those synthesized from bulkier halogenated precursors like 4-chlorobenzamidoxime or thiophene analogs, which yield cLogP values of 3.0 to 3.3 [1]. This 0.4 to 0.7 log unit reduction is critical for maintaining formulation viability without sacrificing target binding affinity [1].

Evidence DimensionCalculated Partition Coefficient (cLogP) of downstream oxadiazole analogs
Target Compound DatacLogP ~ 2.6 (4-fluoro derivative)
Comparator Or BaselinecLogP ~ 3.3 (Bulkier/chloro analogs)
Quantified Difference0.7 log unit reduction in lipophilicity
ConditionsMedicinal chemistry optimization of SLACK potassium channel inhibitors

Procuring the 4-fluoro precursor ensures that downstream products maintain superior aqueous solubility, reducing the risk of late-stage formulation failures.

Precursor Reactivity and Cyclization Efficiency

The positional placement of the fluorine atom dictates the thermodynamic stability and reactivity of the amidoxime group. Computational and structural analyses reveal that 4-fluorobenzamidoxime is thermodynamically less stable than its 3-fluoro (meta) counterpart due to strong electronic destabilization via direct resonance communication between the para-fluorine and the amidoxime moiety [1]. This specific destabilization enhances the nucleophilicity of the amidoxime nitrogen/oxygen, driving faster and higher-yielding conversions during condensation and ring-closure reactions with carboxylic acids or acyl chlorides [1].

Evidence DimensionThermodynamic stability and resonance perturbation
Target Compound DataLowest thermodynamic stability (highest reactivity) due to direct para-resonance
Comparator Or Baseline3-Fluorobenzamidoxime (highest thermodynamic stability, lower reactivity)
Quantified DifferenceMaximized amidoxime nucleophilicity via resonance destabilization
ConditionsElectronic structure analysis and precursor cyclization profiling

Selecting the 4-fluoro isomer over the 3-fluoro isomer provides the necessary electronic reactivity to drive sterically hindered cyclization reactions to completion.

Metabolic Site Blocking for Downstream APIs

When synthesizing biologically active molecules, the para-position of a phenyl ring is a primary target for cytochrome P450-mediated oxidative metabolism. By utilizing 4-fluorobenzamidoxime instead of unsubstituted benzamidoxime, chemists replace a vulnerable C-H bond (~98 kcal/mol) with a highly robust C-F bond (~116 kcal/mol) [1]. This substitution effectively blocks para-hydroxylation pathways while introducing minimal steric deviation (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å), thereby dramatically extending the metabolic half-life of the resulting oxadiazole compounds [2].

Evidence DimensionBond Dissociation Energy and Metabolic Vulnerability
Target Compound DataC-F bond (~116 kcal/mol); blocks para-hydroxylation
Comparator Or BaselineUnsubstituted benzamidoxime (C-H bond ~98 kcal/mol; vulnerable to oxidation)
Quantified Difference~18 kcal/mol increase in bond strength at the metabolic hotspot
ConditionsIn vivo pharmacokinetic optimization of oxadiazole-based ligands

Using this specific fluorinated building block preemptively solves downstream pharmacokinetic liabilities without altering the target molecule's 3D spatial conformation.

Synthesis of 1,2,4-Oxadiazole Bioisosteres

Because 4-fluorobenzamidoxime exhibits optimal cyclization reactivity and yields products with tightly controlled lipophilicity, it is the preferred precursor for synthesizing 1,2,4-oxadiazoles. These heterocycles are widely used as metabolically stable bioisosteres for esters and amides in drug discovery, particularly where maintaining aqueous solubility is a strict requirement [1].

Development of PET Imaging Radiotracer Scaffolds

The robust C-F bond at the para position prevents rapid in vivo degradation, making this compound an excellent starting material for synthesizing non-radioactive reference standards or stable core scaffolds in the development of Positron Emission Tomography (PET) ligands, such as those targeting CB2 receptors [2].

Design of Electronically Tuned Chelating Ligands

In transition metal catalysis and materials science, the strong electron-withdrawing resonance effect of the para-fluoro group allows researchers to finely tune the electronic density and bite angle of amidoxime-derived chelating ligands without introducing the disruptive steric bulk associated with heavier halogens [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.05424101 g/mol

Monoisotopic Mass

154.05424101 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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